2-Methoxy-5-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}benzamide
CAS No.: 2320209-12-7
Cat. No.: VC4977089
Molecular Formula: C13H15F3N2O5S
Molecular Weight: 368.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2320209-12-7 |
|---|---|
| Molecular Formula | C13H15F3N2O5S |
| Molecular Weight | 368.33 |
| IUPAC Name | 2-methoxy-5-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonylbenzamide |
| Standard InChI | InChI=1S/C13H15F3N2O5S/c1-22-11-3-2-9(4-10(11)12(17)19)24(20,21)18-5-8(6-18)23-7-13(14,15)16/h2-4,8H,5-7H2,1H3,(H2,17,19) |
| Standard InChI Key | QTKYRMKYMKWHDP-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)OCC(F)(F)F)C(=O)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-Methoxy-5-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}benzamide (CAS No. 2320209-12-7) features a benzamide backbone substituted at the 2-position with a methoxy group (-OCH₃) and at the 5-position with a sulfonamide group (-SO₂NH-). The sulfonamide nitrogen is further connected to a 3-(2,2,2-trifluoroethoxy)azetidine ring, a four-membered saturated heterocycle containing one nitrogen atom . The trifluoroethoxy moiety (-OCH₂CF₃) introduces significant electronegativity and lipophilicity, which may influence the compound’s bioavailability and target binding.
Key Structural Data:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅F₃N₂O₅S |
| Molecular Weight | 368.33 g/mol |
| SMILES Notation | COc1ccc(S(=O)(=O)N2CC(OCC(F)(F)F)C2)cc1C(=O)N |
| IUPAC Name | 2-methoxy-5-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonylbenzamide |
The azetidine ring’s constrained geometry and the trifluoroethoxy group’s steric and electronic effects contribute to the compound’s three-dimensional conformation, which is critical for interactions with biological targets .
Physicochemical Characteristics
While experimental data on solubility, melting point, and stability remain limited, the compound’s properties can be inferred from its structural analogs:
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Lipophilicity: The trifluoroethoxy group enhances lipid solubility, potentially improving membrane permeability.
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Acid-Base Behavior: The sulfonamide group (pKa ~10–11) may act as a weak acid, influencing ionization under physiological conditions .
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Hydrogen Bonding: The amide (-CONH₂) and sulfonamide (-SO₂NH-) groups provide multiple hydrogen-bonding sites, crucial for molecular recognition.
Synthesis and Preparation
Synthetic Pathway
The synthesis of 2-Methoxy-5-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}benzamide involves multi-step organic reactions, typically proceeding as follows :
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Azetidine Intermediate Preparation:
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Ring-closing reactions of 3-amino-1-propanol derivatives to form the azetidine ring.
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Introduction of the trifluoroethoxy group via nucleophilic substitution with 2,2,2-trifluoroethyl iodide under basic conditions.
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Sulfonylation of Benzamide:
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Sulfonation of 2-methoxy-5-nitrobenzamide using chlorosulfonic acid, followed by reduction of the nitro group to an amine.
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Coupling the sulfonyl chloride intermediate with the azetidine derivative via a nucleophilic substitution reaction.
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Final Amidation:
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Conversion of the carboxylic acid to the amide using ammonium chloride or a primary amine.
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Challenges in Synthesis:
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Reactivity of Trifluoroethoxy Group: The -OCH₂CF₃ group is prone to hydrolysis under acidic or basic conditions, necessitating anhydrous reaction environments.
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Azetidine Ring Strain: The four-membered azetidine ring requires precise temperature control to prevent ring-opening side reactions .
| Precaution | Recommendation |
|---|---|
| Personal Protective Equipment (PPE) | Gloves, goggles, and lab coats mandatory. |
| Ventilation | Use fume hoods for weighing and reactions. |
| Spill Management | Neutralize with sodium bicarbonate before disposal. |
Comparative Analysis with Related Sulfonamides
Structural and Functional Comparisons
The azetidine ring in 2-Methoxy-5-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}benzamide confers greater conformational rigidity compared to pyrrolidine or piperazine derivatives, potentially enhancing target selectivity .
Future Research Directions
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Solubility and Bioavailability Studies: Systematic evaluation of partition coefficients (logP) and aqueous solubility.
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Target Identification: High-throughput screening against kinase libraries or bacterial proteomes.
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Analog Synthesis: Exploring variants with modified azetidine substituents (e.g., cyclopropane or fluorinated groups).
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